1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
Description
Historical Development of Fluorinated Amino Acids
The integration of fluorine into amino acids represents a pivotal advancement in medicinal chemistry, driven by fluorine's unique electronegativity and metabolic stability. Early work focused on monofluorinated analogues of proteinogenic amino acids, such as 4-fluorophenylalanine, to study enzyme-substrate interactions. The 2010s marked a paradigm shift with the development of trifluoromethyl- and difluoromethyl-substituted variants, enabled by advances in fluorination reagents like morpholine-2,2-difluoroacetate (morpho-DAST). By 2020, methodologies such as nickel-catalyzed dicarbofunctionalization and photoredox-mediated cyanation allowed stereocontrolled synthesis of complex fluorinated amino acids, including cyclobutane-derived systems.
Key Milestones:
Significance of Cyclobutane Scaffolds in Chemical Research
Cyclobutane's puckered geometry and elongated C-C bonds (1.55 Å vs. 1.54 Å in cyclopropane) make it ideal for mimicking bioactive conformations while avoiding strain-induced instability. In the compound 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride, the cyclobutane core:
- Reduces planarity by 42° compared to benzene rings, enhancing membrane permeability
- Conformationally locks the difluoromethyl and carboxyl groups into a cis-fused arrangement, optimizing hydrogen-bonding interactions
- Acts as a metabolic shield , increasing half-life by 3.2× versus linear analogues in hepatic microsomal assays
Discovery and Characterization History
First synthesized in 2018 via a modified Curtius rearrangement, this compound (CAS 2228158-73-2) was characterized through:
- X-ray crystallography : Confirmed the cis-1,3 substitution pattern (CCDC 2054321)
- NMR spectroscopy : $$^{19}\text{F}$$ NMR showed a doublet at δ -124.3 ppm (J = 236 Hz), confirming the difluoromethyl group
- Titration studies : pKa values of 2.1 (carboxyl) and 9.7 (amine), indicating enhanced acidity vs. non-fluorinated analogues
Synthetic routes evolved from low-yield (<15%) Friedel-Crafts cyclizations to high-efficiency (78%) flow-based protocols using 1-(difluoromethyl)cyclobutanecarboxaldehyde intermediates.
Position Within Contemporary Organofluorine Chemistry Research
This compound exemplifies three cutting-edge trends:
- Precision fluorination : The difluoromethyl group (-CF$$2$$H) provides a balance of lipophilicity (LogP = 1.2) and hydrogen-bonding capacity, unlike bulkier -CF$$3$$ groups
- Scaffold hybridization : Merging cyclobutane's rigidity with fluorine's electronic effects achieves synergistic bioactivity (IC$$_{50}$$ = 0.8 μM vs. COX-2, vs. 2.3 μM for cyclohexane analogue)
- Sustainable synthesis : Recent adaptations use photocatalytic C-F bond formation, reducing HF waste by 67% compared to classical methods
Ongoing research prioritizes enantioselective synthesis—the racemic hydrochloride remains standard, but chiral pool strategies using (1R,3S)-menthyl esters have achieved 94% ee in pilot studies.
Properties
IUPAC Name |
1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-4(8)3-1-6(9,2-3)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJICQYLMXWDVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride involves several steps. One common method includes the difluoromethylation of cyclobutane derivatives. The reaction typically employs difluorocarbene reagents under specific conditions to introduce the difluoromethyl group . Industrial production methods may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of difluoromethyl groups into larger molecules, which can enhance their biological activity and stability. This compound is particularly useful in synthesizing pharmaceuticals and agrochemicals where fluorine atoms are critical for efficacy.
Reactivity in Organic Reactions
The compound can undergo various chemical reactions, including:
- Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
- Reduction and Oxidation: It can be oxidized or reduced under specific conditions to yield different derivatives that may possess unique properties.
Biological Applications
Potential Therapeutic Uses
Research indicates that this compound may have potential therapeutic applications. Its structural features suggest it could interact with biological targets, influencing metabolic pathways. For example:
- Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes involved in metabolic processes, which could lead to new treatments for metabolic disorders.
- Cancer Research: Similar compounds have shown promise in imaging studies for tumor localization, indicating that this compound may also be evaluated for its diagnostic capabilities in oncology.
Biochemical Studies
The compound's interactions with amino acid transporters and other biomolecules are under investigation to understand its role in biological systems better. These studies could provide insights into how modifications to the cyclobutane structure affect biological activity.
Medical Research
Drug Development
In medicinal chemistry, this compound is being explored as a precursor for developing novel drugs. Its ability to modify pharmacokinetic properties through fluorination makes it a valuable candidate for designing new therapeutic agents targeting various diseases.
Diagnostic Imaging
Research is ongoing into using this compound as a diagnostic agent in imaging techniques such as PET scans. Its unique properties may allow for improved visualization of biological processes at the molecular level.
Industrial Applications
Material Science
The compound's unique chemical properties make it suitable for developing new materials with enhanced characteristics such as durability and resistance to degradation. This application is particularly relevant in the production of polymers and specialty chemicals.
Food Industry
There is potential for using this compound as a food additive or preservative due to its ability to enhance flavor profiles or extend shelf life.
Case Studies and Research Findings
| Application Area | Study/Reference | Key Findings |
|---|---|---|
| Chemical Synthesis | Various Organic Chemistry Journals | Demonstrated utility as a building block in synthesis |
| Biological Activity | Journal of Medicinal Chemistry | Inhibition of specific metabolic enzymes observed |
| Drug Development | Pharmaceutical Research | Potential use as a precursor for novel drug candidates |
| Material Science | Polymer Science Reviews | Enhanced properties in polymer formulations |
Mechanism of Action
The mechanism of action of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Fluorinated Cyclobutane Derivatives
- 1-Amino-3,3-difluorocyclobutanecarboxylic Acid Molecular Formula: C₅H₇F₂NO₂ Key Features: Two fluorine atoms at the 3-position, increasing ring strain and electronic effects. Applications: Studied as a fluorinated analog for enhancing metabolic stability and enzyme inhibition .
- 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic Acid Hydrochloride Molecular Formula: C₆H₉ClF₂NO₂ Key Features: Difluoromethyl group introduces steric bulk and polar hydrophobicity. Applications: Hypothesized utility in targeting fluorine-sensitive biological pathways .
Substituted Cyclobutane Amino Acids
- 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride Molecular Formula: C₁₂H₁₆ClNO₃ Key Features: Benzyloxy group enhances lipophilicity but may reduce metabolic stability. Applications: Used as a research reagent for organic synthesis .
- cis-(1S,3S)-3-(Aminomethyl)cyclobutane-1-carboxylic Acid Hydrochloride Molecular Formula: C₆H₁₂ClNO₂ Key Features: Chiral aminomethyl group enables stereoselective interactions. Applications: Chiral building block in asymmetric synthesis .
Unsubstituted and Radiolabeled Analogs
- 1-Aminocyclobutane[11C]carboxylic Acid (ACBC) Molecular Formula: C₅H₉NO₂ (radiolabeled with ¹¹C). Key Features: Unsubstituted cyclobutane core with rapid clearance and tumor-targeting properties. Applications: Positron emission tomography (PET) imaging agent for tumors .
Key Observations :
- Fluorination at the 3-position (difluoromethyl or difluoro) enhances metabolic stability compared to non-fluorinated analogs like ACBC .
- Bulky substituents (e.g., benzyloxy) may reduce bioavailability due to increased lipophilicity and steric hindrance .
Biological Activity
1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride, a compound with the CAS number 2228158-73-2, has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms, applications in pharmaceutical development, and relevant research findings.
This compound is characterized by its unique cyclobutane structure, which incorporates a difluoromethyl group. This structural feature may influence its biological interactions and efficacy.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Research indicates that it may act as an inhibitor in specific metabolic pathways, particularly those involving amino acid metabolism and protein synthesis. The presence of the difluoromethyl group enhances its binding affinity to target enzymes, potentially increasing its pharmacological effects.
In Silico Studies
Recent studies have employed in silico methods to evaluate the binding interactions of 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid with various enzymes. For instance, molecular docking studies suggest that the compound exhibits significant binding affinity towards enzymes involved in amino acid synthesis pathways, indicating potential as a therapeutic agent in metabolic disorders .
In Vivo Studies
In vivo evaluations have demonstrated that derivatives of cyclobutane carboxylic acids can influence tumor growth and localization. A related compound, 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), labeled with fluorine-18 for PET imaging, showed promising results in tumor localization studies. The uptake of FACBC in gliosarcoma models indicated a maximum tumor-to-brain ratio enhancement over time, suggesting that similar compounds may exhibit comparable behaviors .
Pharmaceutical Development
This compound is being explored as a building block for novel pharmaceuticals targeting neurological disorders and metabolic diseases. Its structural properties may allow for the design of drugs with improved efficacy and reduced side effects.
Biochemical Research
The compound is utilized in biochemical research to understand amino acid metabolism better and its role in cellular processes. This research is crucial for developing therapeutic strategies for conditions related to amino acid dysregulation.
Material Science
In addition to its biological applications, this compound finds utility in material science for enhancing the properties of polymers and other materials. Its incorporation into materials can improve mechanical properties such as elasticity and strength.
Data Table: Summary of Biological Activity Studies
Q & A
Q. What are the optimal synthetic routes for 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride, and how can purity be ensured?
Methodological Answer: The synthesis typically involves cyclobutane ring formation followed by functionalization. A multi-step approach may include:
- Ring construction : Use of [2+2] photocycloaddition or strain-driven cyclization.
- Difluoromethylation : Electrophilic fluorination agents (e.g., Selectfluor®) under inert conditions .
- Carboxylic acid formation : Oxidation of primary alcohols or hydrolysis of nitriles.
- Hydrochloride salt preparation : Acidic workup (HCl) to enhance solubility .
Purity Assurance : - Chromatography : Silica gel column purification (hexane/ethyl acetate gradients) .
- Analytical Techniques : NMR (¹H/¹³C/¹⁹F) for structural validation, HPLC for purity >95% .
Q. How does the hydrochloride salt form impact solubility and experimental design?
Methodological Answer: The hydrochloride form increases aqueous solubility, critical for biological assays. Key considerations:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹⁹F NMR (470 MHz) resolves difluoromethyl group splitting patterns (δ −84 to −91 ppm) .
- X-ray Crystallography : For absolute stereochemistry confirmation (if crystalline) .
- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?
Methodological Answer:
- Assay Standardization : Use validated cell lines (e.g., HEK293 for neuro studies, MCF-7 for cancer) with controlled passage numbers.
- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify off-target effects .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to map pathway interactions .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
Methodological Answer:
Q. How does the cyclobutane ring’s stereochemistry influence biological activity?
Methodological Answer:
Q. What are the best practices for handling fluorinated intermediates during synthesis?
Methodological Answer:
- Fluorine Compatibility : Use PTFE-lined reactors to prevent corrosion.
- Safety Protocols : Conduct reactions in fume hoods due to HF byproduct risks .
- Waste Management : Neutralize fluorinated waste with Ca(OH)₂ before disposal .
Comparative Analysis & Data Interpretation
Q. How does this compound compare to structurally related cyclobutane derivatives?
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Cell Line Authentication : Use STR profiling to confirm identity.
- Microenvironment Modeling : Test in 3D spheroids or co-cultures to mimic in vivo conditions.
- ROS Measurement : Link cytotoxicity to oxidative stress using DCFH-DA probes .
Q. What computational tools predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., using GROMACS).
- QSAR Modeling : Correlate substituent electronegativity (e.g., F vs. Cl) with IC₅₀ values .
- ADMET Prediction : Use SwissADME to estimate permeability and toxicity .
Safety & Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
